Enclomiphene

Catalog No.
S609077
CAS No.
15690-57-0
M.F
C26H28ClNO
M. Wt
406.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Enclomiphene

CAS Number

15690-57-0

Product Name

Enclomiphene

IUPAC Name

2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine

Molecular Formula

C26H28ClNO

Molecular Weight

406.0 g/mol

InChI

InChI=1S/C26H28ClNO/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/b26-25+

InChI Key

GKIRPKYJQBWNGO-OCEACIFDSA-N

SMILES

Array

solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Slightly soluble

Synonyms

Enclomiphene; Clomifene; Clomiphene; Enclomifene; Trans-Clomiphene; Transclomifenum; 2-diphenylethenyl)phenoxy)-n,n-diethyl-2-(4-(2-chloro-(e)-ethanamin;2-diphenylvinyl)phenoxy)-2-(p-(2-chloro-(e)-triethylamin;enclomiphene;ici46476;trans-2-(4-(2-chloro-1

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3

The exact mass of the compound Clomiphene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.5 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes. It belongs to the ontological category of tertiary amine in the ChEBI Ontology tree. The storage condition is described as Store in a cool and dry place and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).. Use and application categories indicated by third-party sources: Sex hormones and modulators of the genital system -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Enclomiphene is the trans-isomer of clomiphene, a non-steroidal selective estrogen receptor modulator (SERM). Its primary mechanism involves antagonizing estrogen receptors at the hypothalamus and pituitary gland, which inhibits the negative feedback of estrogen and leads to increased secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This action stimulates endogenous testosterone production, making it a key compound for research in secondary hypogonadism and male fertility while avoiding the testicular suppression associated with exogenous testosterone administration. Unlike its cis-isomer (zuclomiphene) or the common mixture (clomiphene citrate), enclomiphene's value is tied to its distinct pharmacological profile as a pure estrogen antagonist.

Substituting pure enclomiphene with the more common and less expensive clomiphene citrate introduces a significant experimental confound. Clomiphene citrate is a mixture containing approximately 38% zuclomiphene, the cis-isomer. Zuclomiphene is not an inert component; it acts as an estrogen receptor agonist and has a profoundly longer half-life (around 30 days) compared to enclomiphene (~10 hours). This disparity means that in multi-dose or long-term studies, the estrogenic zuclomiphene isomer accumulates, potentially counteracting the desired anti-estrogenic effects of enclomiphene and introducing non-target effects that compromise data reproducibility. Therefore, for assays requiring consistent estrogen receptor antagonism or studies sensitive to hormonal balance, the isomers are not interchangeable.

Divergent Pharmacokinetics: Rapid Clearance vs. Long-Term Accumulation

A critical differentiator for experimental design is the vast difference in elimination half-life between the two clomiphene isomers. Enclomiphene has a terminal half-life of approximately 10-24 hours. In stark contrast, its cis-isomer, zuclomiphene, which constitutes ~38% of clomiphene citrate mixtures, has a half-life of about 30 days. This leads to significant accumulation of the estrogenic zuclomiphene isomer during repeated dosing protocols common in research, a factor not present when using pure enclomiphene.

Evidence DimensionElimination Half-Life
Target Compound Data~10-24 hours
Comparator Or BaselineZuclomiphene: ~30 days
Quantified DifferenceZuclomiphene's half-life is over 30 times longer than that of enclomiphene.
ConditionsHuman pharmacokinetic studies following oral administration.

For studies requiring washout periods, pulsatile dosing, or avoidance of long-term confounding effects, enclomiphene's rapid clearance is a crucial process advantage over clomiphene mixtures.

Opposing Pharmacological Actions: Pure Antagonism vs. Mixed Agonist Activity

Enclomiphene consistently functions as an estrogen receptor antagonist, which is the basis for its ability to increase gonadotropins and testosterone. Conversely, zuclomiphene is characterized as a partial estrogen receptor agonist. In studies on ovine pituitary cells, zuclomiphene acted as an estrogen agonist regarding LH secretion, while enclomiphene acted as an antagonist. Using the clomiphene citrate mixture introduces these opposing mechanisms into the system, which can lead to unpredictable or net-neutral effects on certain estrogen-mediated pathways.

Evidence DimensionEstrogen Receptor Activity
Target Compound DataAntagonist
Comparator Or BaselineZuclomiphene: Partial Agonist
Quantified DifferenceQualitatively opposite mechanisms of action at the estrogen receptor.
ConditionsIn vitro and in vivo pharmacology studies across multiple species.

Procuring pure enclomiphene is essential for experiments designed to specifically probe estrogen receptor antagonism without the confounding effects of simultaneous receptor activation from a contaminating isomer.

Differential Hormonal Response: Targeted Testosterone Increase Without Estradiol Elevation

In a retrospective study of hypogonadal men who were switched from clomiphene citrate to enclomiphene, the hormonal profiles differed significantly. While both drugs increased total testosterone, the clomiphene citrate cohort showed a median increase in estradiol (E2) of 17.50 pg/mL. In contrast, the enclomiphene cohort exhibited a median change in estradiol of -5.92 pg/mL, a statistically significant difference (p=0.001). This suggests that the estrogenic activity of the zuclomiphene in the mixture directly contributes to increased systemic estradiol, an effect avoided by using pure enclomiphene.

Evidence DimensionMedian Change in Serum Estradiol (E2)
Target Compound Data-5.92 pg/mL
Comparator Or BaselineClomiphene Citrate: +17.50 pg/mL
Quantified DifferenceClomiphene citrate treatment led to a significant increase in estradiol, whereas enclomiphene treatment was associated with a slight decrease.
ConditionsRetrospective analysis of hypogonadal men switched from clomiphene citrate to enclomiphene.

For research focused on the effects of modulating the testosterone-to-estradiol ratio, or where elevated estradiol is a confounding variable, enclomiphene provides a cleaner tool than clomiphene citrate.

Mechanistic Studies of Pure Estrogen Receptor Antagonism

In cellular or animal models where the goal is to isolate the downstream effects of estrogen receptor blockade, enclomiphene is the appropriate choice. Using clomiphene citrate would introduce the confounding estrogenic activity of zuclomiphene, making it impossible to attribute observed effects solely to antagonism.

Preclinical Models of Secondary Hypogonadism

For research aiming to restore endogenous testosterone production by modulating the HPG axis, enclomiphene provides a targeted mechanism. Its ability to increase LH and FSH without the significant, concurrent rise in estradiol seen with clomiphene citrate allows for a more precise simulation of physiological testosterone restoration.

Pharmacokinetic Studies with Defined Clearance Parameters

Enclomiphene's relatively short half-life (~10-24 hours) makes it suitable for experimental protocols that require defined dosing intervals and washout periods. The use of clomiphene citrate, with its long-acting zuclomiphene component (half-life ~30 days), would result in compound accumulation and persistent biological activity, complicating pharmacokinetic and pharmacodynamic modeling.

Purity

98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligram-Grams

XLogP3

7.2

Hydrogen Bond Acceptor Count

2

Exact Mass

405.1859422 Da

Monoisotopic Mass

405.1859422 Da

Boiling Point

509ºC at 760mmHg

Heavy Atom Count

29

Density

1.104 g/cm3

Appearance

Powder

Melting Point

116.5-118

Storage

Store in a cool and dry place and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).

Quality Standard

In-house standard

Targets

Estrogen Receptor/ERR

UNII

R6D2UI4FLS

Drug Indication

Used mainly in female infertility due to anovulation (e.g. due to polycystic ovary syndrome) to induce ovulation.

Livertox Summary

Clomiphene is an oral agent used to treat infertility in women desiring pregnancy. Clomiphene has been linked to a low rate of transient serum aminotransferase elevations during therapy and to rare instances of clinically apparent liver injury, which can be severe and even fatal.

Drug Classes

Breast Feeding; Lactation; Estrogen Antagonists; Fertility Agents; Female, Selective Estrogen Receptor Modulators

Therapeutic Uses

Fertility Agents, Female
MEDICATION (VET): TO INDUCE OVULATION IN ANOVULATORY FEMALES, & TO INDUCE NORMAL MENSTRUAL CYCLING IN AMENORRHEA OR OLIGOMENORRHEA.
THE INCIDENCE OF MULTIPLE GESTATIONS IS ABOUT 8% OR SIX TIMES NORMAL BUT IS LOWER THAN WITH /HUMAN MENOPAUSAL GONADOTROPIN/ HMG. MULTIPLE BIRTHS ARE ALMOST ALWAYS TWINS; LARGER MULTIPLE GESTATIONS HAVE BEEN REPORTED RARELY. SPONTANEOUS ABORTIONS (MOSTLY EARLY MISCARRIAGES) OCCUR IN APPROX 20% OF CLOMIPHENE-INDUCED PREGNANCIES, WHICH MAY BE ONLY SLIGHTLY HIGHER THAN NORMAL BUT IS NOT HIGHER THAN AN INFERTILE POPULATION. /CLOMIPHENE CITRATE/
CLOMIPHENE CITRATE HAS ALSO BEEN USED IN MEN TO TREAT OLIGOSPERMIA ... BUT THE VALUE OF THIS TREATMENT HAS NOT YET BEEN ESTABLISHED. /CLOMIPHENE CITRATE/
For more Therapeutic Uses (Complete) data for CLOMIPHENE (10 total), please visit the HSDB record page.

Pharmacology

Enclomiphene is the trans-isomer of clomiphene citrate (CC). Enclomiphene has a higher rate of clearance and is less active than the cis-isomer, cis-clomiphene. Clomiphene citrate has been evaluated for antineoplastic activity against breast cancer. (NCI04)

MeSH Pharmacological Classification

Fertility Agents, Female

ATC Code

G03X
G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03G - Gonadotropins and other ovulation stimulants
G03GB - Ovulation stimulants, synthetic
G03GB02 - Clomifene

Mechanism of Action

Clomifene has both estrogenic and anti-estrogenic properties, but its precise mechanism of action has not been determined. Clomifene appears to stumulate the release of gonadotropins, follicle-stimulating hormone (FSH), and leuteinizing hormone (LH), which leads to the development and maturation of ovarian follicle, ovulation, and subsequent development and function of the coprus luteum, thus resulting in pregnancy. Gonadotropin release may result from direct stimulation of the hypothalamic-pituitary axis or from a decreased inhibitory influence of estrogens on the hypothalamic-pituitary axis by competing with the endogenous estrogens of the uterus, pituitary, or hypothalamus. Clomifene has no apparent progestational, androgenic, or antrandrogenic effects and does not appear to interfere with pituitary-adrenal or pituitary-thyroid function.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Other CAS

15690-57-0
911-45-5

Absorption Distribution and Excretion

Based on early studies with 14 C-labeled clomifene, the drug was shown to be readily absorbed orally in humans.
Based on early studies with 14C-labeled clomiphene citrate, the drug was shown to be readily absorbed orally in humans and excreted principally in the feces. Mean urinary excretion was approximately 8% with fecal excretion of about 42%.

Metabolism Metabolites

Hepatic

Associated Chemicals

Clomiphene citrate;50-41-9

Wikipedia

Clomifene
Enclomifene

Drug Warnings

OBJECTIVE SIGNS ARE RARELY FOUND, ALTHOUGH MEASURABLE LOSS OF VISUAL ACUITY, DEFINABLE SCOTOMATA, & CHANGES IN RETINAL CELL FUNCTION HAVE BEEN REPORTED. /CLOMIPHENE CITRATE/
OTHER ADVERSE REACTIONS INCLUDE...HEADACHE, BREAST ENGORGEMENT, & ABDOMINAL BLOATING. SYMPTOMS DISAPPEAR WHEN THERAPY IS STOPPED. /CLOMIPHENE CITRATE/
SOME PHYSICIANS CONSIDER VISUAL ABNORMALITIES TO BE A CONTRAINDICATION TO FURTHER USE, WHILE OTHERS CONTINUE THERAPY WITH LOWER DOSES. ... CLOMIPHENE SHOULD NOT BE ADMIN TO PREGNANT WOMEN; THERE IS NO INDICATION FOR CLOMIPHENE THERAPY ONCE CONCEPTION HAS BEEN ACHIEVED. /CLOMIPHENE CITRATE/
SULFOBROMOPHTHALEIN RETENTION MAY BE INCR. DESMOSTEROL LEVELS ARE ELEVATED BY HIGH DOSES.
For more Drug Warnings (Complete) data for CLOMIPHENE (21 total), please visit the HSDB record page.

Biological Half Life

5-7 days

Use Classification

Human drugs -> EnCyzix -> EMA Drug Category
Sex hormones and modulators of the genital system -> Human pharmacotherapeutic group

Methods of Manufacturing

CONDENSATION OF 4-HYDROXYBENZOPHENONE WITH 2-(DIETHYLAMINO)ETHYL CHLORIDE FOLLOWED BY TREATMENT WITH BENZYL MAGNESIUM CHLORIDE AND DEHYDRATION TO GIVE 2-(P-(1,2-DIPHENYLVINYL)PHENOXY)TRIETHYLAMINE WHICH IS CHLORINATED AND TREATED WITH CITRIC ACID /CITRATE/

General Manufacturing Information

DUE TO ETHYLENE MOIETY IN MOLECULE, CLOMIPHENE IS A MIXTURE OF TWO ISOMERS. CIS- FORM POSSESSES ANTIESTROGENIC ACTIVITY, WHILE TRANS- FORM IS ESTROGENIC. THEREFORE, MIXTURE POSSESSES LESS THAN ONE HALF OF EITHER ACTIVITY.
THIS NONSTEROIDAL AGENT IS A MIXT OF TWO ISOMERS IN APPROX A 1:1 RATIO AND IS RELATED CHEMICALLY TO CHLOROTRIANISENE. /CLOMIPHENE CITRATE/
CLOMIPHENE CITRATE CAN BE SEPARATED INTO ITS CIS AND TRANS ISOMERS, ZUCLOMIPHENE AND ENCLOMIPHENE. IN THE US, ZUCLOMIPHENE...WAS PREVIOUSLY CALLED 'TRANSCLOMIPHENE', AND ENCLOMIPHENE...WAS PREVIOUSLY CALLED 'CISCLOMIPHENE'. /CLOMIPHENE CITRATE/

Analytic Laboratory Methods

BULK CHEMICAL: INFRA-RED SPECTROMETRY (13.16 AND 13.51 UM). TABLETS: ULTRAVIOLET SPECTROMETRY (292 NM). /FROM TABLE/

Clinical Laboratory Methods

Simple and rapid determination of clomiphene cis and trans isomers in human plasma by high performance liquid chromatography using on line post column photochemical derivatization and fluorescence detection.

Storage Conditions

Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a well-closed container. Protect from light.

Stability Shelf Life

UNSTABLE TO AIR AND LIGHT

Dates

Last modified: 08-15-2023

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